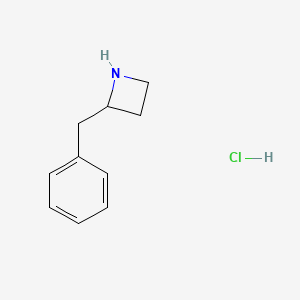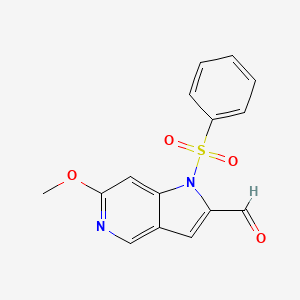![molecular formula C10H10BrN3O B1377639 {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol CAS No. 1443981-05-2](/img/structure/B1377639.png)
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Descripción general
Descripción
The compound “{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The 2-bromophenyl group suggests that this compound may have similar properties to other brominated aromatic compounds .
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazole rings are a significant class of heterocyclic compounds, renowned for their diverse biological activities, which make them a valuable resource in drug development. Their structural variability allows for the synthesis of new drugs targeting a wide range of biological activities. Recent patents highlight the development of novel triazole derivatives with promising anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. These compounds are being actively studied for their therapeutic potential against a variety of diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
Another research area of interest is the development of 1,2,4-triazole derivatives as antimicrobial and antifungal agents. Studies have synthesized new compounds showing significant activity against various bacterial and fungal pathogens. This research direction not only contributes to addressing the challenge of antibiotic resistance but also explores novel treatment options for infections caused by resistant strains (Ohloblina, 2022).
Mecanismo De Acción
Target of Action
The primary targets of the compound “{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol” are currently unknown. The compound is structurally similar to other triazole derivatives, which are known to interact with a variety of biological targets . .
Mode of Action
Triazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The exact mechanism for this compound remains to be elucidated.
Biochemical Pathways
The biochemical pathways affected by “{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol” are currently unknown. Given the structural similarity to other triazole derivatives, it is possible that this compound may affect similar pathways
Result of Action
Based on the structural similarity to other triazole derivatives, it is possible that this compound may have similar effects . .
Propiedades
IUPAC Name |
[5-[(2-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-8-4-2-1-3-7(8)5-9-12-10(6-15)14-13-9/h1-4,15H,5-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNZAWAFDDXWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NN2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)










![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)

![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)